molecular formula C17H15Cl2NO4 B6110087 3-[2-(2-CHLOROPHENOXY)ACETAMIDO]-3-(4-CHLOROPHENYL)PROPANOIC ACID

3-[2-(2-CHLOROPHENOXY)ACETAMIDO]-3-(4-CHLOROPHENYL)PROPANOIC ACID

Cat. No.: B6110087
M. Wt: 368.2 g/mol
InChI Key: TTXCOVLBIHEPBN-UHFFFAOYSA-N
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Description

3-[2-(2-CHLOROPHENOXY)ACETAMIDO]-3-(4-CHLOROPHENYL)PROPANOIC ACID is a synthetic organic compound that belongs to the class of chlorophenyl derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-CHLOROPHENOXY)ACETAMIDO]-3-(4-CHLOROPHENYL)PROPANOIC ACID typically involves the following steps:

    Formation of 2-(2-CHLOROPHENOXY)ACETIC ACID: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acetylation: The resulting 2-(2-CHLOROPHENOXY)ACETIC ACID is then acetylated using acetic anhydride to form 2-(2-CHLOROPHENOXY)ACETAMIDE.

    Coupling Reaction: The final step involves coupling 2-(2-CHLOROPHENOXY)ACETAMIDE with 3-(4-CHLOROPHENYL)PROPANOIC ACID under appropriate conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems for precise control.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-CHLOROPHENOXY)ACETAMIDO]-3-(4-CHLOROPHENYL)PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-(2-CHLOROPHENOXY)ACETAMIDO]-3-(4-CHLOROPHENYL)PROPANOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(2-CHLOROPHENOXY)ACETAMIDO]-3-(4-CHLOROPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-CHLOROPHENYL)PROPANOIC ACID: A structurally similar compound with different functional groups.

    2-(2-CHLOROPHENOXY)ACETIC ACID: Shares the chlorophenoxy moiety but differs in overall structure.

Uniqueness

3-[2-(2-CHLOROPHENOXY)ACETAMIDO]-3-(4-CHLOROPHENYL)PROPANOIC ACID is unique due to its combination of chlorophenyl and acetamido groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[[2-(2-chlorophenoxy)acetyl]amino]-3-(4-chlorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO4/c18-12-7-5-11(6-8-12)14(9-17(22)23)20-16(21)10-24-15-4-2-1-3-13(15)19/h1-8,14H,9-10H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXCOVLBIHEPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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